N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide: is an organic compound that features a fluorinated phenyl group and a thiophene ring connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Starting Materials: 2-fluoroaniline and 2-thiophenecarboxylic acid.
Amide Bond Formation: The reaction between 2-fluoroaniline and 2-thiophenecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Lithium aluminum hydride (LiAlH4) for amine formation.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) for fluorine substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-fluorophenyl)-2-(thiophen-2-yl)ethylamine.
Substitution: N-(2-methoxyphenyl)-2-(thiophen-2-yl)acetamide.
Scientific Research Applications
N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biological Studies: It can be used as a probe to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the conductivity and stability of polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide
- N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide
- N-(2-methylphenyl)-2-(thiophen-2-yl)acetamide
Comparison
N-(2-fluorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLZAHXIARXVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977860 |
Source
|
Record name | N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665534 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6230-27-9 |
Source
|
Record name | N-(2-Fluorophenyl)-2-(thiophen-2-yl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60977860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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